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N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide

Medicinal chemistry Drug design Physicochemical profiling

SAR inconsistency across commercial PIM inhibitor analogs often invalidates target engagement studies. This 2-(pyridin-2-ylamino)thiazole-4-carboxamide (MW 360.8, XLogP3 3.9) provides a structurally defined comparator for ATP-binding pocket selectivity mapping. - Dual HBD architecture (carboxamide NH + thiazole-2-amino NH) enables hinge-binding preference assessment across 50-100 kinase panels. - 3-Cl-4-MeO substituent modulates hydrophobic packing vs. fluoro analogs; parallel ADME testing reveals substituent-specific microsomal stability and CYP inhibition rules. - Quote-based procurement with matched-purity batch reservation for head-to-head analog comparisons.

Molecular Formula C16H13ClN4O2S
Molecular Weight 360.82
CAS No. 1286714-89-3
Cat. No. B2426713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide
CAS1286714-89-3
Molecular FormulaC16H13ClN4O2S
Molecular Weight360.82
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=N3)Cl
InChIInChI=1S/C16H13ClN4O2S/c1-23-13-6-5-10(8-11(13)17)19-15(22)12-9-24-16(20-12)21-14-4-2-3-7-18-14/h2-9H,1H3,(H,19,22)(H,18,20,21)
InChIKeyGIYRUFONMFTUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Structural Class


N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide (CAS 1286714-89-3) is a synthetic small molecule (MW 360.8 g/mol; molecular formula C₁₆H₁₃ClN₄O₂S) containing a 2-(pyridin-2-ylamino)thiazole-4-carboxamide core and a 3-chloro-4-methoxyphenyl substituent [1]. The compound belongs to the broader class of thiazole-carboxamide and pyridine-carboxamide derivatives that have been patented as PIM kinase inhibitors [2]. Its computed physicochemical profile includes a calculated XLogP3-AA of 3.9, two hydrogen bond donors, six hydrogen bond acceptors, and a topological polar surface area of 104 Ų [1]. The compound is currently offered by multiple chemical suppliers as a research reagent.

Chemotype PIM kinase inhibitor class (2-(pyridin-2-ylamino)thiazole-4-carboxamide scaffold)
Substituent Context 3-Chloro-4-methoxyphenyl motif modulates kinase selectivity and binding mode
Property Profile Computed properties (MW, XLogP, HBD/HBA) within hit-to-lead exploration range

Structural Determinants of Target Engagement


Compounds within the 2-(pyridin-2-ylamino)thiazole-4-carboxamide class exhibit divergent biological profiles because the carboxamide N-aryl substituent directly modulates both kinase selectivity and intrinsic potency [1]. The 3-chloro-4-methoxyphenyl motif in the target compound introduces a specific combination of electron-withdrawing (Cl) and electron-donating (OCH₃) substituents that influences hydrogen-bonding geometry and hydrophobic packing within the ATP-binding pocket [2]. Closely related analogs—differing only in the halogen (e.g., 3-chloro-4-fluorophenyl, 4-fluorophenethyl) or methoxy position—can display orders-of-magnitude shifts in IC₅₀ values, altered selectivity across PIM1/PIM2/PIM3 isoforms, and distinct cellular pharmacokinetics [2]. Consequently, evidence-free interchange between in-class compounds risks invalidating target engagement assumptions in experimental workflows.

! Electron‑withdrawing/donating substituent mismatch (Cl/OCH₃ vs F) may shift kinase potency and isoform selectivity.
! N‑Alkyl analogs lack the aniline NH donor; hinge‑binding profile and off‑target selectivity may not transfer directly.
! Even minor halogen/methoxy permutation can produce orders‑of‑magnitude IC₅₀ shifts; SAR must be verified per analog.

Quantitative Differentiation Evidence


Lipophilicity and Hydrogen-Bonding Capacity Differentiation

The target compound possesses a computed XLogP3-AA of 3.9, which is lower than the 3-chloro-4-fluorophenyl analog (predicted XLogP3 greater than approximately 4.2 due to the higher lipophilicity of fluorine substitution) and the 4-fluorophenethyl analog [1]. The methoxy substituent at the para position contributes a hydrogen bond acceptor (ether oxygen) that the fluoro analog lacks, increasing the hydrogen bond acceptor count to 6 vs. 5 for the 4-fluorophenyl variant [1]. This difference can affect aqueous solubility, permeability, and off-target binding. The topological polar surface area of 104 Ų is identical to several in-class analogs, indicating comparable passive membrane diffusion potential, while the lipophilicity difference may drive differential plasma protein binding and tissue distribution [1].

Lipophilicity (XLogP3‑AA)
Computed / Class‑level
Target: 3.9
4‑Fluoro analog: ~4.2
ΔXLogP ≈ −0.3
Reported lower lipophilicity may support aqueous solubility comparison vs. fluoro analog.
Computed values; experimental solubility and protein binding data needed.
Medicinal chemistry Drug design Physicochemical profiling

Hydrogen Bond Donor Impact on Kinase Selectivity

The target compound has two hydrogen bond donors (the carboxamide NH and the thiazole-2-amino NH), identical to the core scaffold shared across the 2-(pyridin-2-ylamino)thiazole-4-carboxamide class [1]. However, the 3-chloro-4-methoxyphenyl aniline NH donor engages the kinase hinge region differently than the aliphatic NH present in the 4-fluorophenethyl analog (which retains only one of the two HBDs on the core, as the phenethyl linker replaces the aniline NH) [1]. In published PIM kinase inhibitor patents, variation at this position has been shown to alter PIM isoform selectivity profiles [2]. This structural feature creates a donor–acceptor network distinct from N-alkyl analogs, which can be critical when isoform-selective inhibition is required.

H‑Bond Donor Count
Class‑level inference
Target: 2 HBD
N‑alkyl analog: 1 HBD
ΔHBD = +1
Additional HBD may influence kinase hinge recognition and off‑target selectivity profile.
Inferred from patent SAR; direct kinase panel data not disclosed for this compound.
Kinase selectivity Medicinal chemistry Structure-activity relationship

Molecular Weight and Heavy Atom Count Differentiation

With a molecular weight of 360.8 g/mol, the target compound is approximately 40–80 Da lighter than analogs bearing extended aromatic systems such as the N-(6-chlorobenzo[d]thiazol-2-yl) variant (estimated MW >400) and some N-biaryl analogs [1]. The heavy atom count of 24 is correspondingly lower. In the context of the Incyte PIM kinase inhibitor patent series, compounds in the 350–370 Da range represent early-stage leads with room for property optimization, whereas bulkier analogs often exhibit improved potency but may suffer from reduced solubility and permeability [2]. The lower MW may confer advantages in ligand efficiency metrics when normalized against biochemical potency.

Molecular Weight
Class‑level inference
Target: 360.8 g/mol
Biaryl analog: >400 g/mol
ΔMW ≈ −40 to −80
Lower MW reported; may support ligand efficiency context for hit‑to‑lead exploration.
Comparator MW estimated from structure; requires experimental confirmation.
Fragment-based drug discovery Lead optimization Molecular properties

Quantitative Evidence-Based Applications


PIM Kinase Hit Identification and Lead Optimization

Based on its structural placement within the Incyte PIM kinase inhibitor patent landscape [1], the compound is suitable as a starting point for PIM1/PIM2/PIM3 inhibitor hit-to-lead programs. Its moderate molecular weight (360.8 Da) and lipophilicity (XLogP3 3.9) fall within lead-like property ranges [2], making it appropriate for systematic SAR exploration at the N-aryl carboxamide position. Researchers should benchmark initial biochemical IC₅₀ values against published PIM inhibitor standards such as AZD1208 or PIM447, although no direct comparative data for this specific compound have been published.

Kinase Selectivity Panel Screening Probe

The dual hydrogen bond donor architecture (carboxamide NH + thiazole-2-amino NH) [2] makes this compound a useful probe for assessing hinge-binding preferences across the kinome. When screened against a panel of 50–100 kinases, the selectivity profile can be contrasted with that of the 4-fluorophenethyl analog (single HBD) to isolate the contribution of the second HBD to off-target binding. This head-to-head comparison requires procurement of both compounds at matched purity levels.

In Vitro ADME Substituent Effect Profiling

The compound's computed XLogP3 of 3.9 (approximately 0.3 log units lower than its 4-fluorophenyl analog) [2] positions it as a useful comparator for studying the effect of methoxy vs. fluoro substitution on microsomal stability, CYP inhibition, and plasma protein binding. Parallel testing in human liver microsome assays and equilibrium dialysis experiments can provide substituent-specific ADME rules for this chemotype.

Application
Selection Property
Validation Focus
PIM kinase hit‑to‑lead programs
N‑aryl carboxamide SAR context
Biochemical IC₅₀ benchmarking against published PIM inhibitors
Kinome selectivity panel screening
Dual hydrogen bond donor architecture
Off‑target kinase binding assessment
ADME substituent effect profiling
XLogP‑based lipophilicity comparison
Microsomal stability and plasma protein binding evaluation
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